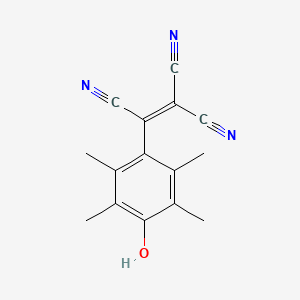
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, multiple methyl groups, and three nitrile groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2,3,5,6-tetramethylbenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the ethene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Reduction: Formation of (4-amino-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-dicarbonitrile: Lacks one nitrile group compared to the original compound.
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tetracarbonitrile: Contains an additional nitrile group.
Uniqueness
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its multiple nitrile groups make it particularly versatile for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
97218-72-9 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-8-10(3)15(19)11(4)9(2)14(8)13(7-18)12(5-16)6-17/h19H,1-4H3 |
Clave InChI |
FZWNIHGBWAOJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=C(C#N)C#N)C#N)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


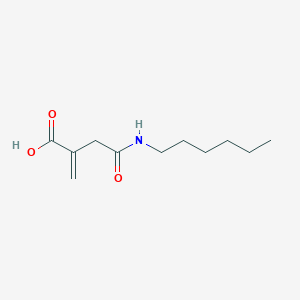
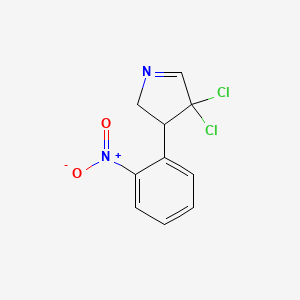
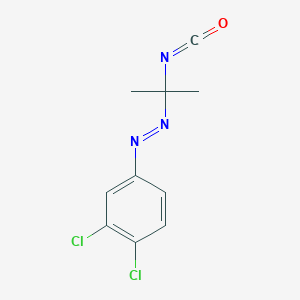
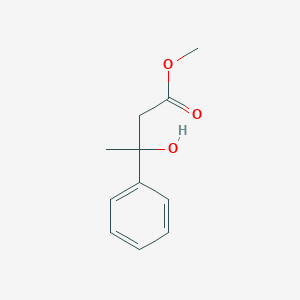
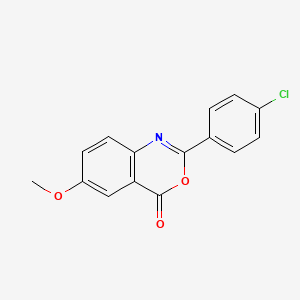

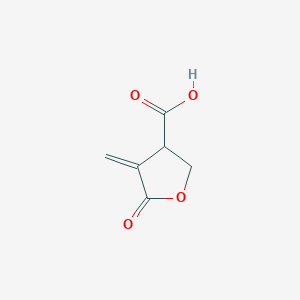
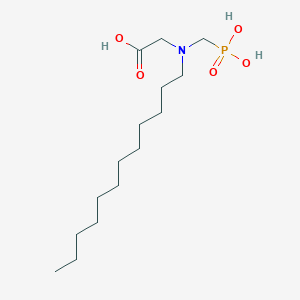
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
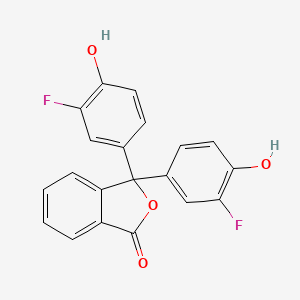

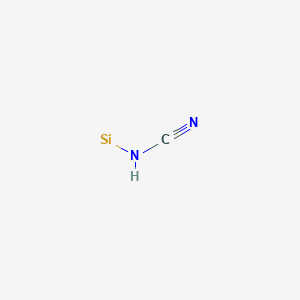
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
